molecular formula C23H19N3O B14279635 N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide CAS No. 141545-17-7

N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B14279635
CAS No.: 141545-17-7
M. Wt: 353.4 g/mol
InChI Key: XYWLPVLNMMFNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 125103-47-1) is a synthetic small molecule based on the 1,3-diphenyl-1H-pyrazole-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its significant pharmacological potential . This compound is characterized by the molecular formula C24H21N3O and a molecular weight of 367.45 g/mol . It is intended for research purposes only. Key Research Applications and Value: The core value of this compound lies in its structural similarity to potent, biologically active molecules, making it a valuable scaffold in anticancer drug discovery . The 1,3-diphenyl-1H-pyrazole-4-carboxamide structure is a privileged pharmacophore in the design of novel therapeutic agents . Specifically, derivatives of this scaffold have been identified as inhibitors of critical cellular kinases. Related compounds have demonstrated potent activity as CDK1/Cdc2 inhibitors , leading to cell cycle arrest at the G2/M phase and inducing apoptosis in human cancer cell lines such as MIAPaCa-2, MCF-7, and HeLa . Other closely related analogs have been developed as MEK inhibitors , showing promising antiproliferative activity by blocking the MAPK signaling pathway, which is crucial in tumorigenesis . Furthermore, hybrid molecules incorporating this pyrazole core with other pharmacophores, like benzimidazole, have shown enhanced broad-spectrum cytotoxic activity and the ability to induce apoptosis, disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) generation . For Research Use Only: This product is intended for laboratory research purposes and is not approved for human, veterinary, therapeutic, or diagnostic use. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant safety protocols.

Properties

CAS No.

141545-17-7

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H19N3O/c27-23(24-16-18-10-4-1-5-11-18)21-17-26(20-14-8-3-9-15-20)25-22(21)19-12-6-2-7-13-19/h1-15,17H,16H2,(H,24,27)

InChI Key

XYWLPVLNMMFNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Pyrazole-4-Carboxylic Acid Intermediate

Vilsmeier-Haack Formylation of Pyrazole Precursors

The synthesis typically begins with the preparation of pyrazole-4-carbaldehyde derivatives. As demonstrated in studies on analogous pyrazole compounds, the Vilsmeier-Haack reaction is employed to introduce a formyl group at the 4-position of the pyrazole ring. For example, 1,3-diphenyl-1H-pyrazole is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under reflux to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Key Reaction Conditions:
  • Reagents : POCl₃ (3.5 equiv), DMF (1.2 equiv)
  • Temperature : 90–120°C
  • Time : 6–8 hours
  • Yield : 70–85%

Oxidation to Pyrazole-4-Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in a pyridine-water system:
$$
\text{1,3-Diphenyl-1H-pyrazole-4-carbaldehyde} \xrightarrow[\text{H}2\text{O, Pyridine}]{\text{KMnO}4} \text{1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid}
$$
Conditions :

  • KMnO₄ (2.5 equiv), 60°C, 4 hours
  • Yield: 80–90%

Conversion to Acid Chloride and Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequent reaction with N-benzylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide:
$$
\text{1,3-Diphenyl-1H-pyrazole-4-carbonyl Chloride} + \text{N-Benzylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-Benzyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxamide}
$$
Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes solubility
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 12 hours Completes amidation
Temperature 0°C → RT Prevents side reactions
Yield 65–75%

One-Step Oxidative Coupling Method

Direct Synthesis from Pyrazole-4-Carbaldehyde and N-Benzylamine

A patent (WO2015032859A1) describes a streamlined one-step oxidative coupling process. This method avoids intermediate isolation by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde directly with N-benzylcyclopropylamine hydrochloride in the presence of an oxidant and catalyst:

$$
\text{1,3-Diphenyl-1H-pyrazole-4-carbaldehyde} + \text{N-Benzylamine} \xrightarrow[\text{Oxidant}]{\text{Catalyst}} \text{this compound}
$$

Advantages Over Multi-Step Synthesis:
  • Reduced Steps : Eliminates need for acid chloride formation.
  • Scalability : Suitable for industrial production due to simplified purification.
  • Cost-Effectiveness : Lower reagent consumption.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Steps Typical Yield Key Limitations
Multi-Step Synthesis 3 60–75% Time-intensive; intermediate purification
One-Step Oxidative 1 ~70%* Requires precise stoichiometry of oxidant

*Estimated based on analogous reactions.

Reaction Mechanism Insights

  • Multi-Step Route : Proceeds through classical amidation, requiring stable acid chloride formation.
  • Oxidative Coupling : Likely involves imine intermediate formation, followed by oxidation to the amide.

Industrial and Laboratory-Scale Modifications

Solvent Optimization

  • Multi-Step : Dichloromethane (DCM) preferred for amidation due to inertness.
  • Oxidative Method : Acetonitrile enhances reaction rate via polar aprotic effects.

Catalyst Systems

Alternative catalysts such as copper(I) iodide or palladium complexes have been explored for similar oxidative amidation reactions, though Fe/Ca systems remain dominant for cost reasons.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-arylpyrazoles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxamide Derivatives

Compound Name Structural Modifications Biological Target/Activity Key Data/Findings References
This compound - Benzyl at N1
- Phenyl at positions 1 and 3
- Carboxamide at position 4
MEK inhibition
Insecticidal (RyR targeting)
IC₅₀ = ~1–10 μM (antiproliferative activity)
Moderate larvicidal activity
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide - 4-Cyano-1-phenyl-pyrazol-5-yl substituent replacing benzyl Insecticidal (RyR targeting) High activity at 25–100 ppm against Plutella xylostella
N-(3-Pyridylmethyl)-5-(4-Cl-phenyl)-1-(2,4-diCl-phenyl)-4-methyl-pyrazole-3-carboxamide - 3-Pyridylmethyl at N1
- Chlorophenyl substituents
- Methyl at position 4
Cannabinoid CB1 receptor antagonism IC₅₀ = 0.139 nM (CB1 antagonism)
Crystal structure validated for QSAR studies
N-Benzyl-1,2,3-triazole-4-carboxamide derivatives - Triazole ring replacing pyrazole
- Fluorinated linkers
Kidney-type glutaminase (GLS) inhibition Improved potency (e.g., compound 44: IC₅₀ ~0.1–1 μM)
Fluorination effects unclear
N-(3-Amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide - 3-Amino-5-phenoxyphenyl substituent Undisclosed (structural analog) Molecular weight = 446.5 g/mol
Synthesis optimized for solubility

Key Observations

Substituent Effects on Bioactivity: The benzyl group in N-benzyl-1,3-diphenyl analogs enhances MEK inhibition but shows moderate insecticidal activity . Replacing benzyl with 4-cyano-pyrazolyl (as in ) significantly improves insecticidal potency, likely due to increased electron-withdrawing effects and RyR binding affinity . Halogenation (e.g., chlorophenyl groups in ) enhances receptor binding, as seen in the CB1 antagonist with sub-nanomolar IC₅₀ . Heterocyclic replacements (e.g., triazole in ) alter target selectivity, shifting activity from kinases to metabolic enzymes like GLS .

Pharmacological Optimization: Fluorination in linkers (e.g., ) may improve metabolic stability but requires further validation . Phenoxy and amino groups () enhance solubility but reduce potency compared to halogenated analogs .

Structural Insights :

  • X-ray crystallography of the CB1 antagonist () revealed planar pyrazole-carboxamide geometry critical for receptor interaction .
  • MEK inhibitors () rely on hydrogen bonding between the carboxamide and kinase active sites .

Biological Activity

N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression. The compound's structure allows it to bind effectively to the active sites of these kinases, disrupting their function and leading to antiproliferative effects on cancer cells .

Molecular Targets

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK1/Cdc2 has been demonstrated, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cell lines such as MCF-7 and HeLa .
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound also acts as a MEK inhibitor, which is significant in blocking pathways involved in tumorigenesis. For instance, a derivative showed potent inhibitory activity against MEK1 with an IC50 of 91 nM .

Biological Evaluation

Recent studies have highlighted the compound's efficacy against various cancer types. Below are key findings from recent research:

Study Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)0.39CDK2 inhibition
MIAPaCa-2 (pancreatic)0.13Cell cycle arrest
A549 (lung)0.26MEK inhibition
HCT116 (colon)0.39Aurora-A kinase inhibition

The compound has shown promising results in inhibiting cell proliferation across various cancer types, including lung, breast, and pancreatic cancers.

Case Studies

  • Anticancer Activity : A study synthesized several derivatives of this compound and evaluated their anticancer properties. Notably, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong antiproliferative activity .
  • Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with this compound induced G2/M phase arrest in MCF-7 cells. Western blotting indicated a reduction in CDK1 expression levels post-treatment, further confirming its role as a CDK inhibitor .
  • Apoptosis Induction : The Hoechst staining method confirmed that the compound induces apoptosis in treated cancer cells, highlighting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.